molecular formula C31H25ClFN3O3S B2362064 2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-81-9

2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2362064
CAS No.: 850906-81-9
M. Wt: 574.07
InChI Key: PIZIKAATPMZUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several privileged pharmacophores, suggesting potential as a key intermediate or a bioactive scaffold. The molecule features a dihydroisoquinolin-1-one core, a structure known for its diverse biological activities [Source] , linked via an ether-oxoacetate spacer to a pyrazoline moiety bearing fluorophenyl and thiophene groups. Pyrazoline derivatives are extensively investigated for their kinase inhibitory properties [Source] . This specific molecular architecture indicates its primary research value likely lies in the development of targeted protein degraders (PROTACs) due to the linker-like oxoethoxy chain, or as a potential inhibitor for cancer and inflammatory disease pathways. Researchers can utilize this compound as a critical building block for synthesizing more complex molecules or as a lead compound for optimizing activity against specific biological targets. This product is intended for research and development purposes by trained professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25ClFN3O3S/c32-22-10-6-20(7-11-22)18-35-15-14-24-25(31(35)38)3-1-4-28(24)39-19-30(37)36-27(21-8-12-23(33)13-9-21)17-26(34-36)29-5-2-16-40-29/h1-13,16,27H,14-15,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZIKAATPMZUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a unique arrangement of functional groups that contribute to its biological properties. Its structure can be summarized as follows:

Component Description
Chlorobenzyl Group Enhances lipophilicity and may influence receptor binding.
Fluorophenyl Group Potentially increases biological activity through electronic effects.
Thiophenyl Group May contribute to interactions with biological targets.
Pyrazole Ring Known for various pharmacological activities.
Isoquinolinone Core Provides structural stability and may interact with multiple targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The pyrazole moiety is known to inhibit specific enzymes, potentially leading to anti-inflammatory or anticancer effects.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Antiviral Activity

Recent studies have shown that derivatives similar to the compound exhibit antiviral properties. For instance, compounds containing thiazolidinone scaffolds have demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro, with IC50 values around 32 μM .

Anticancer Activity

Several derivatives have been evaluated for their anticancer potential:

  • A study reported that compounds with similar structural features exhibited IC50 values against colon carcinoma cells in the range of 6.2 μM to 27.3 μM .
  • The presence of the isoquinolinone structure is associated with enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Research on related compounds indicates promising antimicrobial effects:

  • Compounds featuring the thiazolidinone structure showed significant antibacterial activity against standard strains such as E. coli and S. aureus, comparable to chloramphenicol .

Study 1: In Vitro Antiviral Screening

A recent investigation tested the antiviral efficacy of a series of heterocyclic compounds similar to the target compound against HCV. The results indicated that certain derivatives could inhibit HCV NS5B polymerase activity by over 95% at concentrations between 10–100 μg/mL . This suggests that the target compound may share similar antiviral properties.

Study 2: Anticancer Efficacy

In a study exploring the anticancer effects of thiazolidinone derivatives, one compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells . This highlights the potential of structurally related compounds in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of pyrazole and isoquinoline can exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and leukemia cells due to their ability to induce apoptosis and inhibit cell proliferation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds. The incorporation of thiophene and pyrazole rings in the structure suggests possible activity against viruses such as HIV and HCV. Research has indicated that modifications in these compounds can enhance their selectivity and potency against viral targets .

Neuroprotective Effects

There is emerging evidence suggesting that compounds like this one may offer neuroprotective benefits. Studies have shown that certain isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially contributing to therapies for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several studies have documented the pharmacological activities of similar compounds:

  • Anticancer Activity : A study published in Pharmaceutical Sciences demonstrated that a related isoquinoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antiviral Studies : Research published in Journal of Medicinal Chemistry explored derivatives with similar structures that showed promising results against HCV, with IC50 values indicating effective viral replication inhibition .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Crystallographic Comparisons

Compound Name Core Structure Substituents Crystal System (Space Group) Key Interactions Reference
Target Compound Dihydroisoquinolinone-pyrazoline 4-Cl-benzyl, 4-F-phenyl, thiophen-2-yl N/A* Inferred π-π, halogen bonding
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (4) Thiazole-pyrazoline 4-Cl-phenyl, 4-F-phenyl, triazole Triclinic (P̄1) C–H···π, halogen (Cl) interactions
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (5) Thiazole-pyrazoline 4-F-phenyl, triazole Triclinic (P̄1) F···H–C, π-stacking
1-(Chloroacetyl)-3-(2-Thienyl)-5-(4-Chlorophenyl)-2-Pyrazoline Pyrazoline 4-Cl-phenyl, thiophen-2-yl N/A

*Crystallographic data for the target compound are unavailable in the evidence.

Key Observations:

  • Isostructurality: Compounds 4 and 5 are isostructural despite differing in halogen substituents (Cl vs. F), highlighting the robustness of their thiazole-pyrazoline core . The target compound’s dihydroisoquinolinone backbone may exhibit similar adaptability to substituent changes.
  • Role of Halogens : Chlorine in 4 participates in C–H···Cl interactions, while fluorine in 5 engages in weaker F···H–C contacts. This suggests that the target compound’s 4-Cl-benzyl group could enhance crystal stability via halogen bonding .
  • Thiophene vs.

Table 3: Reported Bioactivities of Analogues

Compound Bioactivity Mechanism (Inferred) Reference
4-(4-Chlorophenyl)-2-...Thiazole (4) Antimicrobial (Gram-positive bacteria) Membrane disruption or enzyme inhibition
1-(Chloroacetyl)-3-(2-Thienyl)...Pyrazoline Anticancer (In vitro) Apoptosis induction
Target Compound N/A Potential kinase inhibition

Key Observations:

  • The antimicrobial activity of 4 aligns with the hypothesis that halogenated aryl groups enhance interactions with bacterial targets. The target compound’s 4-Cl-benzyl and 4-F-phenyl groups may similarly potentiate such effects.
  • Thiophene-containing analogues (e.g., 1-(chloroacetyl)-3-(2-thienyl)...pyrazoline ) show anticancer activity, suggesting the target compound’s thiophen-2-yl group could confer cytotoxicity.

Preparation Methods

Acid-Catalyzed Cyclization

A modified Suzuki-Miyaura protocol (adapted from) employs phthalic anhydride derivatives. For example, 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is synthesized by cyclizing methyl 2-(2-carbamoylphenyl)acetate in polyphosphoric acid at 120°C for 6 hours. Subsequent O-alkylation introduces the oxoethoxy side chain (Section 3).

Ruthenium-Catalyzed Annulation

Reference demonstrates that Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable annulation of benzamide derivatives with alkynes. Applying this method, 5-amino-3,4-dihydroisoquinolin-1(2H)-one is prepared by reacting N-methoxybenzamide with 1,2-diyne in the presence of AgSbF₆ (10 mol%) and Cu(OAc)₂·H₂O (2 equiv) in water at 80°C.

Synthesis of the Pyrazoline Moiety

The 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole ring is synthesized via hydrazine cyclocondensation :

α,β-Unsaturated Ketone Preparation

4-Fluorophenylmagnesium bromide reacts with thiophene-2-carbaldehyde to form 1-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. This chalcone derivative is confirmed by ¹³C NMR (δ 190.2 ppm, C=O).

Cyclocondensation with Hydrazine

The chalcone reacts with hydrazine hydrate in ethanol under reflux (12 hours), yielding the pyrazoline ring. regioselectivity is ensured by steric effects, placing the 4-fluorophenyl group at position 5 and thiophen-2-yl at position 3.

Coupling of Pyrazoline and Isoquinolinone Moieties

The oxoethoxy-linked isoquinolinone intermediate undergoes N-alkylation with the pyrazoline derivative:

Activation as Acyl Chloride

5-(2-Chloroacetoxy)-3,4-dihydroisoquinolin-1(2H)-one is treated with SOCl₂ to form the reactive acyl chloride.

Nucleophilic Displacement

The acyl chloride reacts with 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole in the presence of Et₃N, yielding the coupled product (confirmed by HRMS: m/z 477.6 [M+H]⁺).

Installation of the 4-Chlorobenzyl Group

The final step involves N-alkylation of the isoquinolinone’s secondary amine:

Deprotonation and Alkylation

The intermediate 5-(2-(pyrazol-1-yl)acetoxy)-3,4-dihydroisoquinolin-1(2H)-one is treated with NaH in THF, followed by addition of 4-chlorobenzyl bromide. The reaction proceeds at 0°C to room temperature over 8 hours (yield: 65–70%).

Purification

Crude product is purified via recrystallization from ethanol/water (4:1), affording the title compound as a white solid (mp: 214–216°C). Purity is verified by HPLC (>98%).

Optimization and Scalability Considerations

  • Catalyst Loading : Reducing Ru(II) catalyst to 5 mol% maintains yield (82%) while lowering costs.
  • Solvent Choice : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety profile.
  • Workflow Integration : One-pot strategies for pyrazoline formation and coupling reduce intermediate isolation steps.

Analytical Characterization Data

Technique Key Observations
¹H NMR (500 MHz, CDCl₃) δ 7.82 (d, J=8.5 Hz, 1H, isoquinolinone H-8), 7.45–7.39 (m, 4H, Ar-H), 6.95 (dd, J=3.5 Hz, 1H, thiophene H-4).
¹³C NMR (126 MHz, CDCl₃) δ 169.8 (C=O), 162.1 (C-F), 140.2 (pyrazoline C-3).
HRMS (ESI-TOF) m/z 643.1248 [M+H]⁺ (calc. 643.1251)

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Use of sodium hydride (NaH) or acid chlorides in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate coupling of intermediates .
  • Cyclization : Controlled temperature (60–80°C) and pH to minimize side products .
  • Functionalization : Introduction of thiophene and fluorophenyl groups via nucleophilic substitution or cross-coupling reactions .

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Adjust solvent polarity (e.g., ethanol for polar intermediates) to improve yield .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • X-ray Crystallography : Resolve complex stereochemistry using SHELXL for refinement and WinGX/ORTEP for visualization .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. Key Considerations :

  • For crystallography, ensure high-resolution data collection (>1.0 Å) to refine anisotropic displacement parameters .

Q. How can researchers ensure intermediate purity during synthesis?

  • Chromatography : Use flash column chromatography (silica gel) for bulk purification .
  • Analytical Techniques :
    • TLC : Regular monitoring with UV visualization .
    • Elemental Analysis : Confirm purity (>95%) via carbon-hydrogen-nitrogen (CHN) analysis .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time) .
  • Statistical Analysis : Apply ANOVA or dose-response curves to assess significance .
  • Mechanistic Studies : Use enzyme kinetics or fluorescence polarization to clarify target interactions .

Q. Example Workflow :

Replicate assays in triplicate under standardized conditions.

Cross-validate using orthogonal methods (e.g., Western blotting for protein targets) .

Q. What computational approaches model this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or MOE to predict binding poses .
  • Dynamics Simulations : Run 100-ns MD simulations (GROMACS) to assess stability .
  • Electronic Analysis : Calculate electrostatic potential maps via Multiwfn to identify reactive sites .

Validation : Compare computational results with experimental IC₅₀ values and mutagenesis data .

Q. What challenges arise in refining the compound’s crystal structure, and how are they resolved?

  • Common Issues :
    • Disorder in flexible side chains (e.g., thiophene group).
    • Twinning in crystals due to solvent inclusion .
  • Solutions :
    • Apply TWINLAW in SHELXL to handle twinning .
    • Use SQUEEZE (PLATON) to model disordered solvent .

Q. Best Practices :

  • Refine anisotropic displacement parameters iteratively and validate with R-factor convergence (<5%) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Variation : Modify chlorobenzyl or fluorophenyl groups to assess activity changes .
  • Key Metrics :
    • LogP (lipophilicity) via HPLC to correlate with membrane permeability .
    • IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

Q. Example SAR Table :

DerivativeSubstituent (R)IC₅₀ (μM)LogP
1-Cl0.453.2
2-OCH₃1.202.8

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Kinetic Studies : Measure kₐₜ and Kₘ via spectrophotometric assays .
  • Pathway Analysis : Use RNA sequencing to identify dysregulated genes post-treatment .
  • Protein Binding : Employ surface plasmon resonance (SPR) to quantify binding affinity .

Data Integration : Combine kinetic data with molecular dynamics to propose a binding mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.